molecular formula C13H19BFNO3 B1434272 (4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid CAS No. 1704096-02-5

(4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid

Cat. No.: B1434272
CAS No.: 1704096-02-5
M. Wt: 267.11 g/mol
InChI Key: NOTUDRJVGWLSDS-UHFFFAOYSA-N
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Description

(4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluorine atom and a cyclopentylaminoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with the synthesis of the intermediate 4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl bromide. This intermediate can be prepared by reacting 4-bromo-3-fluorophenol with 2-(cyclopentylamino)ethanol under suitable conditions.

The brominated intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source. The reaction is typically carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the phenyl ring.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boronic acid group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby inhibiting the activity of the target enzyme. This interaction can disrupt key biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler analog that lacks the fluorine and cyclopentylaminoethoxy substituents.

    4-Fluorophenylboronic acid: Similar structure but without the cyclopentylaminoethoxy group.

    Cyclopentylboronic acid: Contains the cyclopentyl group but lacks the phenyl and fluorine substituents.

Uniqueness

(4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid is unique due to the combination of its boronic acid group, fluorine atom, and cyclopentylaminoethoxy substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[4-[2-(cyclopentylamino)ethoxy]-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO3/c15-12-9-10(14(17)18)5-6-13(12)19-8-7-16-11-3-1-2-4-11/h5-6,9,11,16-18H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTUDRJVGWLSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCNC2CCCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801172622
Record name Boronic acid, B-[4-[2-(cyclopentylamino)ethoxy]-3-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801172622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704096-02-5
Record name Boronic acid, B-[4-[2-(cyclopentylamino)ethoxy]-3-fluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704096-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[2-(cyclopentylamino)ethoxy]-3-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801172622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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